molecular formula C17H18ClNO2 B2392442 2-Chloro-N-[2-hydroxy-2-(4-phenylphenyl)ethyl]propanamide CAS No. 2411198-64-4

2-Chloro-N-[2-hydroxy-2-(4-phenylphenyl)ethyl]propanamide

Cat. No. B2392442
CAS RN: 2411198-64-4
M. Wt: 303.79
InChI Key: HQZOWZHYLBBUFG-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-hydroxy-2-(4-phenylphenyl)ethyl]propanamide, also known as Cl-HPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Cl-HPPA belongs to the class of amide compounds, and its chemical structure is characterized by the presence of a chloro group, a hydroxy group, and a phenyl group.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-hydroxy-2-(4-phenylphenyl)ethyl]propanamide as an HDAC6 inhibitor involves binding to the active site of the enzyme and preventing the deacetylation of its substrates. This leads to the accumulation of acetylated proteins, which can have various downstream effects on cellular processes. In addition, 2-Chloro-N-[2-hydroxy-2-(4-phenylphenyl)ethyl]propanamide has been shown to induce the accumulation of misfolded proteins and activate the unfolded protein response pathway, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects
2-Chloro-N-[2-hydroxy-2-(4-phenylphenyl)ethyl]propanamide has been shown to have various biochemical and physiological effects in scientific research studies. In cancer cells, 2-Chloro-N-[2-hydroxy-2-(4-phenylphenyl)ethyl]propanamide has been shown to induce cell cycle arrest and apoptosis, which can lead to the inhibition of tumor growth. In addition, 2-Chloro-N-[2-hydroxy-2-(4-phenylphenyl)ethyl]propanamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 2-Chloro-N-[2-hydroxy-2-(4-phenylphenyl)ethyl]propanamide has also been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Chloro-N-[2-hydroxy-2-(4-phenylphenyl)ethyl]propanamide in lab experiments is its selectivity for HDAC6, which can lead to more specific and targeted effects compared to non-selective HDAC inhibitors. In addition, 2-Chloro-N-[2-hydroxy-2-(4-phenylphenyl)ethyl]propanamide has been shown to have good bioavailability and pharmacokinetic properties, which can make it a promising candidate for drug development. However, the limitations of 2-Chloro-N-[2-hydroxy-2-(4-phenylphenyl)ethyl]propanamide include its low solubility in aqueous solutions, which can affect its efficacy in certain experimental settings.

Future Directions

There are several future directions for the scientific research on 2-Chloro-N-[2-hydroxy-2-(4-phenylphenyl)ethyl]propanamide. One direction is to investigate its potential therapeutic applications in other diseases such as autoimmune disorders and metabolic diseases. Another direction is to optimize the synthesis method of 2-Chloro-N-[2-hydroxy-2-(4-phenylphenyl)ethyl]propanamide to improve its yield and purity. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of 2-Chloro-N-[2-hydroxy-2-(4-phenylphenyl)ethyl]propanamide on cellular processes and to identify potential biomarkers for its therapeutic efficacy.

Synthesis Methods

The synthesis of 2-Chloro-N-[2-hydroxy-2-(4-phenylphenyl)ethyl]propanamide involves the reaction between 2-hydroxy-2-(4-phenylphenyl)ethylamine and 2-chloropropionyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, and the product is obtained after purification using column chromatography. The yield of 2-Chloro-N-[2-hydroxy-2-(4-phenylphenyl)ethyl]propanamide can be improved by optimizing the reaction conditions and using high-quality reagents.

Scientific Research Applications

2-Chloro-N-[2-hydroxy-2-(4-phenylphenyl)ethyl]propanamide has been investigated for its potential therapeutic applications in various scientific research studies. One of the most promising applications of 2-Chloro-N-[2-hydroxy-2-(4-phenylphenyl)ethyl]propanamide is its use as a selective inhibitor of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is involved in the regulation of various cellular processes, including protein degradation, cell motility, and immune response. Inhibition of HDAC6 has been shown to have potential therapeutic benefits in the treatment of cancer, neurodegenerative diseases, and autoimmune disorders.

properties

IUPAC Name

2-chloro-N-[2-hydroxy-2-(4-phenylphenyl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-12(18)17(21)19-11-16(20)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12,16,20H,11H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZOWZHYLBBUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(C1=CC=C(C=C1)C2=CC=CC=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[2-hydroxy-2-(4-phenylphenyl)ethyl]propanamide

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